REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].[N-:11]=[C:12]=[O:13]>[Sn].O>[CH2:4]([N:11]=[C:12]=[O:13])[CH2:5][CH2:6][CH2:6][CH2:5][CH2:4][N:11]=[C:12]=[O:13].[CH3:1][CH2:2][O:3][CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7] |^3:13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
above oligomer
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
126.4 g
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CCOCCC(=O)OCC
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Sn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCN=C=O)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOCCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 300% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].[N-:11]=[C:12]=[O:13]>[Sn].O>[CH2:4]([N:11]=[C:12]=[O:13])[CH2:5][CH2:6][CH2:6][CH2:5][CH2:4][N:11]=[C:12]=[O:13].[CH3:1][CH2:2][O:3][CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7] |^3:13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
above oligomer
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
126.4 g
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CCOCCC(=O)OCC
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Sn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCN=C=O)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOCCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 300% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |